molecular formula C6H9NO B3422259 Policapram CAS No. 25038-54-4

Policapram

Cat. No. B3422259
CAS RN: 25038-54-4
M. Wt: 111.14 g/mol
InChI Key: LCJRHAPPMIUHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Policapram, also known as Nylon-6, is a chemically inert powder produced by sophisticated proprietary Direct Polymerization Technology . It forms a uniform, thin, non-occlusive layer of spherical particles when applied to the skin, leaving an elegant and silky feel . It’s used in various personal care applications and can easily be incorporated into all loose, pressed, compact powder products .


Synthesis Analysis

The synthesis of this compound involves the anionic polymerization of ε-caprolactam . Aromatic polyimides used in the anionic polymerization of ε-caprolactam as polyfunctional activators are considered effective reinforcing agents of this compound formed in their presence .


Molecular Structure Analysis

The molecular formula of this compound is C6H9NO . Its molecular weight is 111.14 g/mol . The InChI string is InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 4 . The Exact Mass is 111.068413911 g/mol . The Topological Polar Surface Area is 18.1 Ų . The Heavy Atom Count is 8 .

Scientific Research Applications

Antiviral Therapy for Hepatitis C

Policapram, known for its antiviral properties, particularly in the context of hepatitis C virus (HCV) infection, plays a crucial role in improving antiviral therapy. The HCV polymerase is a prime target for antiviral therapy due to the relatively conserved gene sequences across HCV genotypes, making it an attractive focus for pharmaceutical interventions. Nucleoside-type HCV polymerase inhibitors, a category that includes this compound, have shown significant antiviral effects and a likely slow resistance development, akin to nucleosidic inhibitors used for HIV and hepatitis B virus infections. This suggests a potentially important role for this compound in enhancing combination therapies for HCV infection, aiming to optimize treatment efficacy and safety (Brown, 2009).

Metabolic Syndrome and Obesity Treatment

This compound has been explored for its potential in treating metabolic syndrome (MetS) components, including obesity. Policaptil Gel Retard® (PGR), a polysaccharide-based complex that includes this compound, has been investigated for its ability to reduce body weight, blood glucose, insulin levels, and lipid levels. Studies have shown that PGR can decrease appetite, postprandial triglyceride levels in younger patients, and peak postprandial blood glucose levels in adults. When combined with a low-glycemic index diet and possibly other treatments like metformin, PGR has demonstrated efficacy in reducing body mass index, waist circumference, improving insulin sensitivity, and enhancing lipid profiles. This indicates this compound's potential as an effective non-pharmacological approach for managing MetS-associated cardiovascular risk factors across different age groups, with no reported safety issues (Guarino et al., 2022).

Pharmacological and Therapeutic Potential

This compound's pharmacological and therapeutic significance extends beyond its applications in antiviral therapies and metabolic syndrome management. Its role as a compound in various treatment regimens highlights its potential in the broader spectrum of medical research and clinical applications. This underpins the need for ongoing research to fully understand and leverage this compound's capabilities in healthcare (Gouni-Berthold & Berthold, 2002).

properties

InChI

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJRHAPPMIUHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]CCCCC(=O)[N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Policapram
Reactant of Route 2
Policapram
Reactant of Route 3
Policapram
Reactant of Route 4
Policapram
Reactant of Route 5
Policapram
Reactant of Route 6
Policapram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.